molecular formula C24H27N3O3 B13583807 3-({4-hydroxy-1-[(2S)-2-methyl-3-phenylpropanoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

3-({4-hydroxy-1-[(2S)-2-methyl-3-phenylpropanoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B13583807
M. Wt: 405.5 g/mol
InChI Key: BAMWYPCZJUTPAE-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({4-hydroxy-1-[(2S)-2-methyl-3-phenylpropanoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core, a piperidine ring, and a hydroxy group. This compound is of interest due to its potential pharmacological properties and its structural complexity, which makes it a valuable target for synthetic organic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-({4-hydroxy-1-[(2S)-2-methyl-3-phenylpropanoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols .

Scientific Research Applications

3-({4-hydroxy-1-[(2S)-2-methyl-3-phenylpropanoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-({4-hydroxy-1-[(2S)-2-methyl-3-phenylpropanoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways within cells. This can include binding to enzymes or receptors, thereby modulating their activity and affecting various cellular processes .

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

3-[[4-hydroxy-1-[(2S)-2-methyl-3-phenylpropanoyl]piperidin-4-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C24H27N3O3/c1-18(15-19-7-3-2-4-8-19)22(28)26-13-11-24(30,12-14-26)16-27-17-25-21-10-6-5-9-20(21)23(27)29/h2-10,17-18,30H,11-16H2,1H3/t18-/m0/s1

InChI Key

BAMWYPCZJUTPAE-SFHVURJKSA-N

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)C(=O)N2CCC(CC2)(CN3C=NC4=CC=CC=C4C3=O)O

Canonical SMILES

CC(CC1=CC=CC=C1)C(=O)N2CCC(CC2)(CN3C=NC4=CC=CC=C4C3=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.